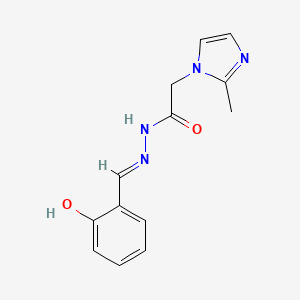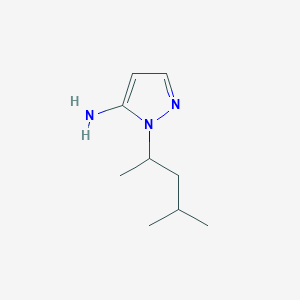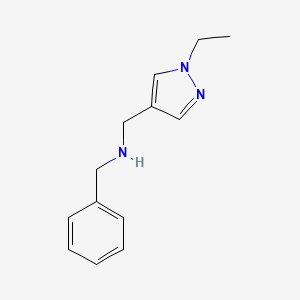
N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sleep-Wake Modulation
Research has explored the impact of orexin receptor antagonists, which are closely related to N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, on sleep-wake modulation. For example, studies have shown that antagonism of orexin receptors can induce and prolong sleep, potentially through interactions with the histaminergic and dopaminergic neurotransmission systems (Dugovic et al., 2009).
Dopamine Agonist Properties
Compounds structurally similar to N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been investigated for their dopamine agonist properties. Research indicates that such compounds can have effects similar to dopamine, a critical neurotransmitter, suggesting potential applications in neurological and psychiatric disorders (Jacob et al., 1981).
Anticancer Applications
Another area of research involves the synthesis of compounds containing a 2-oxoquinoline structure, which are evaluated for their antitumor activities. Studies have found that these compounds exhibit notable antitumor activities against various cancer cell lines, indicating potential applications in cancer treatment (Fang et al., 2016).
Actinide and Lanthanide Separation
There is research into novel ligands for the separation of actinides from lanthanides, which is crucial in nuclear waste management. Some studies focus on ligands with hard-soft donor atoms, demonstrating efficient extraction abilities and selectivity toward actinides over lanthanides (Zhang et al., 2016).
Crystal Structure Analysis
The structural analysis of related compounds has been conducted to understand their molecular arrangements and interactions. For instance, studies on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provide insights into the crystal structure, which could be relevant for pharmaceutical and material science applications (Baba et al., 2019).
Eigenschaften
IUPAC Name |
N'-(2-ethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-19-7-4-5-9-23(19)28-26(31)25(30)27-21-13-12-20-8-6-16-29(24(20)17-21)34(32,33)22-14-10-18(2)11-15-22/h4-5,7,9-15,17H,3,6,8,16H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBUMWPMUMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2891128.png)
![4-Oxo-4-[4-(pentyloxy)phenyl]but-2-enoic acid](/img/structure/B2891130.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2891133.png)
![2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2891134.png)




![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2891145.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)



